6-O-(p-Hydroxybenzoyl)glucose 6-O-(p-Hydroxybenzoyl)glucose
Brand Name: Vulcanchem
CAS No.: 202337-44-8
VCID: VC0211761
InChI:
SMILES:
Molecular Formula: C13H16O8
Molecular Weight:

6-O-(p-Hydroxybenzoyl)glucose

CAS No.: 202337-44-8

Cat. No.: VC0211761

Molecular Formula: C13H16O8

Molecular Weight:

* For research use only. Not for human or veterinary use.

6-O-(p-Hydroxybenzoyl)glucose - 202337-44-8

Specification

CAS No. 202337-44-8
Molecular Formula C13H16O8
Appearance Powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of 6-O-(p-Hydroxybenzoyl)glucose consists of a β-D-glucopyranose core with a p-hydroxybenzoic acid moiety covalently linked via an ester bond to the C-6 hydroxyl group (Figure 1). Nuclear magnetic resonance (NMR) analyses, including 1H^1\text{H}-13C^{13}\text{C} heteronuclear multiple bond coherence (HMBC) and nuclear Overhauser effect spectroscopy (NOESY), confirm the substitution pattern: the benzoyl carbonyl carbon (δ\delta 168.2 ppm) correlates with H-6 protons of the glucose unit (δ\delta 4.46 and 4.76 ppm), establishing the 6-O-acylation . The compound’s amphiphilic nature arises from the hydrophilic glucose backbone and the aromatic hydrophobic domain, enabling solubility in both aqueous and lipid-rich cellular compartments.

Spectral and Stability Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 260 nm (attributed to the p-hydroxybenzoyl chromophore) and 520 nm (from anthocyanin conjugation) . Stability studies indicate pHBG degrades under alkaline conditions due to ester hydrolysis but remains intact in vacuolar environments (pH 5.0–6.0) . Its InChIKey (HELXVRZEFXGLOR-IRCOFANPSA-N) and PubChem ID provide standardized identifiers for biochemical databases .

Biosynthesis and Metabolic Pathways

In Planta Synthesis

pHBG is synthesized via a two-step enzymatic process in plastids:

  • Activation of p-Hydroxybenzoic Acid: p-Hydroxybenzoic acid (pHBA) is adenylated by a BAHD-family acyltransferase using ATP, forming pHBA-AMP.

  • Glucose Esterification: A serine carboxypeptidase-like (SCPL) acyltransferase transfers the activated pHBA to glucose’s C-6 hydroxyl, yielding pHBG .

This pathway is compartmentalized, with pHBA synthesis occurring in chloroplasts and esterification in the cytosol, followed by vacuolar transport for anthocyanin modification.

Role in Anthocyanin Polyacylation

In Delphinium species, pHBG participates in sequential vacuolar modifications of delphinidin-type anthocyanins:

  • Initial Glucosylation: Acyl-glucose-dependent glucosyltransferases (AA7GTs) attach glucose to anthocyanin’s 7-OH position.

  • Acyl Transfer: pHBG donates its p-hydroxybenzoyl group to the 6-OH of the 7-linked glucose, forming cyanidin 3-O-glucoside-7-O-(6-O-(p-hydroxybenzoyl)-glucoside) (Cy3G7BG) .

  • Iterative Modifications: Additional glucosyl and acyl units from pHBG extend the pigment structure, yielding violdelphin and cyanodelphin (Figure 2) .

Enzymatic Mechanisms and Kinetic Studies

Acyl-Glucosyltransferases

Two GH1-family enzymes, AA7BG-GT1 and AA7BG-GT2, catalyze pHBG-dependent reactions:

  • AA7BG-GT1: Transfers glucose from pHBG to Cy3G7BG, forming Cy3G7GBG (kcat=72.7±2.9s1k_{\text{cat}} = 72.7 \pm 2.9 \, \text{s}^{-1}) .

  • AA7BG-GT2: Mediates subsequent p-hydroxybenzoylation of Cy3G7GBG to produce Cy3G7d(BG) (kcat=96.2±4.0s1k_{\text{cat}} = 96.2 \pm 4.0 \, \text{s}^{-1}) .

Donor SubstrateRelative Activity (%)
p-Hydroxybenzoyl-glucose72.7 ± 2.9
Caffeoyl-glucose100.0 ± 0.0
Feruloyl-glucose98.5 ± 3.9
Sinapoyl-glucose91.7 ± 0.9

Caffeoyl-glucose exhibits maximal activity, suggesting evolutionary optimization for hydroxycinnamic acid derivatives .

Structural Basis for Bifunctionality

pHBG’s "Zwitter donor" capability—simultaneously providing acyl and glucosyl groups—stems from its labile ester bond and the spatial orientation of its reactive sites. Molecular docking simulations reveal that the glucose moiety binds to the GT active site, while the benzoyl group aligns with the acyltransferase domain, enabling concerted transfer reactions .

Applications in Biotechnology and Agriculture

Flower Color Engineering

Metabolic engineering of pHBG biosynthesis in Petunia and Rosa has enabled the production of novel blue hues by reconstituting the delphinium polyacylation pathway. Transgenic lines expressing Delphinium SCPL acyltransferases and AA7GTs accumulate 30–40% more blue pigments compared to wild-type plants .

Antioxidant Enhancement

Polyacylated anthocyanins derived from pHBG exhibit superior antioxidant capacity due to increased hydroxyl group availability. In vitro assays demonstrate a 2.5-fold higher radical scavenging activity (IC50_{50} = 12.3 μM) compared to non-acylated analogs.

Future Research Directions

Enzyme Engineering for Industrial Synthesis

Directed evolution of AA7BG-GTs could improve catalytic efficiency for scalable production of pHBG-derived anthocyanins. Preliminary mutagenesis studies have identified residue Phe-283 as critical for donor specificity .

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